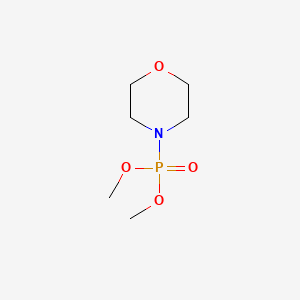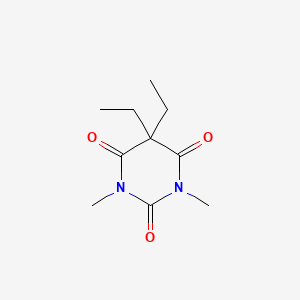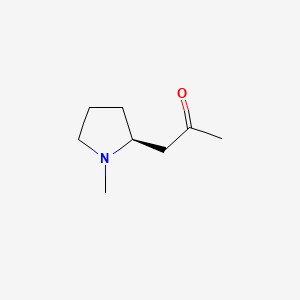
(-)-Hygrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-hygrine is a 1-(1-methylpyrrolidin-2-yl)acetone that has S configuration. It is a pyrrolidine alkaloid and a 1-(1-methylpyrrolidin-2-yl)acetone. It is an enantiomer of a hygrine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- Majik and Tilve (2010) detailed a synthesis method for (-)-hygrine starting from L-proline, employing Wittig reaction and regioselective Wacker oxidation. This study contributes to the understanding of hygrine's chemical synthesis pathways (Majik & Tilve, 2010).
- Lee et al. (2006) reported the first enantioselective synthesis of (+)-hygrine, highlighting the significance of asymmetric phase-transfer catalytic alkylation in its production (Lee et al., 2006).
Potential Forensic Applications :
- Rubio et al. (2017) explored the role of hygrine in illicit cocaine production, suggesting its utility as a marker for distinguishing coca leaf chewing from cocaine abuse (Rubio et al., 2017).
- In a related study, Rubio et al. (2014) developed a method to detect hygrine in urine samples, further supporting its use as a biomarker in forensic contexts and workplace drug testing (Rubio et al., 2014).
Research and Data Management Applications :
- Candela et al. (2021) introduced HyWare, a language and execution platform for research e-infrastructures, which, though not directly related to (-)-hygrine, shares a part of its name and is relevant in the broader context of scientific workflow management (Candela et al., 2021).
Eigenschaften
CAS-Nummer |
65941-22-2 |
|---|---|
Produktname |
(-)-Hygrine |
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
ADKXZIOQKHHDNQ-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=O)C[C@@H]1CCCN1C |
SMILES |
CC(=O)CC1CCCN1C |
Kanonische SMILES |
CC(=O)CC1CCCN1C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



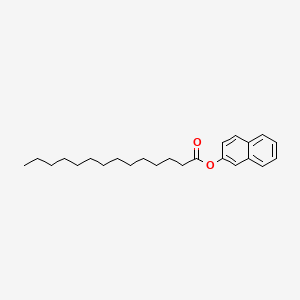
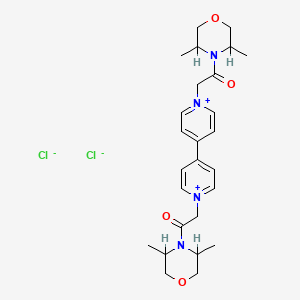


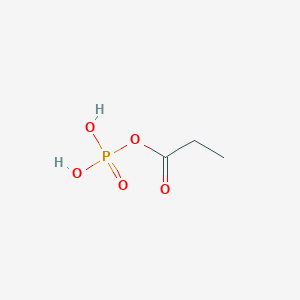

![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)
![4'-Hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde](/img/structure/B1206146.png)


